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Shanghai, China — December 19, 2025 — In the rapidly evolving field of targeted cancer
therapy, Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitors (TKIs) have
emerged as a pivotal class of drugs for various malignancies. A comprehensive evaluation of
their safety profiles is crucial for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the safety profile of fanregratinib against other
prominent FGFR TKIs, supported by available clinical trial data and experimental protocols.

Comparative Safety Profiles of FGFR TKIs

Fibroblast Growth Factor Receptor (FGFR) inhibitors are associated with a distinct set of on-
target and off-target adverse events, often referred to as class effects. These toxicities are
generally manageable with proactive monitoring and supportive care.[1][2] This guide focuses
on the safety profiles of fanregratinib and other approved FGFR TKiIs, including pemigatinib,
erdafitinib, infigratinib, and futibatinib.

Fanregratinib (HMPL-453)

Fanregratinib is a novel, highly selective, and potent inhibitor of FGFR1, 2, and 3.[3][4] Data
from a Phase Il study in patients with advanced intrahepatic cholangiocarcinoma (iCCA)
containing FGFR2 fusions provides the most comprehensive safety information to date.[1]
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In this study, 92% of patients experienced at least one treatment-related adverse event
(TRAE).[1] The most frequently reported TRAESs of any grade were diarrhea (56%), dry mouth
(44%), and increased blood phosphorus (44%).[1] Common Grade 3 or higher TRAES included
decreased neutrophil count (8%), nail toxicity (8%), and palmar-plantar erythrodysesthesia
syndrome (8%).[1] The recommended Phase Il dose was established at 300mg once daily for
two weeks on, followed by one week off, a regimen chosen for its better safety profile and
preliminary efficacy.[1]

Other FGFR TKIs

The safety profiles of other approved FGFR TKIs show considerable overlap, with many
adverse events being recognized as class effects. These include hyperphosphatemia, ocular
toxicities, stomatitis, and skin and nail changes.[1][2][5]

Table 1. Comparison of Common Treatment-Related Adverse Events (Any Grade) of
Fanregratinib vs. Other FGFR TKIs
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Fanregratini

Adverse b (HMPL Pemigatinib  Erdafitinib[ Infigratinib[  Futibatinib[
Event 3][61[7 8][9][10 4][11 12][13
453)[1] [316][7] 191[10] I11] 113]

Hyperphosph

) 44% =220% 78% =220% 82-91%
atemia
Diarrhea 56% =220% 54% 220% 33.7%
Dry Mouth 44% >20% 46% >20% >20%
Stomatitis Not specified >20% 35% >20% 19%
Nail Toxicity Grade 23: 8% 220% 19% >20% 27-47%
Alopecia Not specified >20% >20% >20% >20%
Fatigue Not specified >20% 33% >20% >20%
Dry Eye Not specified >20% Not specified >20% >20%
Decreased -

) Not specified 220% 220% 220% >20%
Appetite
Nausea Not specified 220% 22% Not specified 29.6%
Vomiting Not specified >20% Not specified >20% >20%
Arthralgia Not specified >20% Not specified >20% >20%
Palmar-
Plantar .

Grade =3: 8%  Not specified >20% >20% 13-21%

Erythrodysest
hesia

Table 2: Comparison of Common Grade >3 Treatment-Related Adverse Events of Fanregratinib
vs. Other FGFR TKiIs
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Fanregratini

Adverse b (HMPL Pemigatinib  Erdafitinib[ Infigratinib[  Futibatinib[
Event [3] 8] 11] 12]
453)[1]
Hypophospha . . . .
temi Not specified Low rates Not specified Not specified Not specified
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Count
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Palmar-
Plantar N N N
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hesia
Abdominal
Pai Not specified >2% Not specified Not specified Not specified
ain

Pyrexia Not specified >2% Not specified Not specified Not specified
Cholangitis Not specified >2% Not specified Not specified Not specified
Pleural . " " "

) Not specified >2% Not specified Not specified Not specified
Effusion
Acute Kidney - - - -
ini Not specified >2% Not specified Not specified Not specified
njury
Increased
Liver

) Not specified Not specified Not specified Not specified 11-12%
Function
Tests

Experimental Protocols

The safety and toxicology of FGFR TKIls are evaluated through a series of non-clinical and
clinical studies designed to identify potential hazards and characterize the dose-response
relationship for adverse effects.
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Preclinical Toxicology Studies

Standard preclinical safety evaluations for small molecule kinase inhibitors like fanregratinib
and other FGFR TKiIs typically include:

« In vitro safety pharmacology: Assessment of effects on key physiological systems, such as
the central nervous, cardiovascular (including hERG channel assays), and respiratory
systems.

« In vivo safety pharmacology: Studies in animal models to evaluate the effects on vital
functions.

» Repeat-dose toxicology studies: Administration of the drug to at least two species (one
rodent, one non-rodent) for a duration relevant to the intended clinical use to identify target
organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

o Genotoxicity studies: A battery of tests to assess the potential for the drug to cause genetic
mutations or chromosomal damage.

o Carcinogenicity studies: Long-term studies in animals to evaluate the carcinogenic potential
of the drug, typically required for drugs intended for chronic use.

e Reproductive and developmental toxicology studies: Evaluation of the effects on fertility,
embryonic and fetal development, and pre- and postnatal development.

Clinical Trial Safety Monitoring

In human clinical trials, the safety of FGFR TKiIs is rigorously monitored and documented. The
protocol for a typical Phase Il study, such as the one for fanregratinib (NCT04353375),
includes:

« Eligibility Criteria: Strict inclusion and exclusion criteria to ensure patient safety.[3]

» Dose Escalation and Determination of Recommended Phase Il Dose (RP2D): A dose-
escalation phase to determine the maximum tolerated dose (MTD) and RP2D, prioritizing
patient safety.[1]
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o Adverse Event (AE) Monitoring and Grading: Continuous monitoring for all AEs, which are
graded for severity according to standardized criteria, such as the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI CTCAE).

o Laboratory Assessments: Regular monitoring of hematology, clinical chemistry (including
phosphate levels), and urinalysis.

« Vital Signs and Physical Examinations: Regular assessment of vital signs and
comprehensive physical examinations.

e Specialized Monitoring: Depending on the known class effects of FGFR inhibitors,
specialized monitoring is often required, such as:

o Ophthalmologic examinations: Including optical coherence tomography (OCT) to monitor
for retinal pigment epithelial detachment (RPED) and other ocular toxicities.[3]

o Dermatologic assessments: For skin, hair, and nail changes.
o Cardiac monitoring: Electrocardiograms (ECGSs) to assess for any cardiac effects.

o Dose Modification Guidelines: Pre-specified guidelines for dose interruption, reduction, or
discontinuation in the event of specific toxicities.[10][12]

Visualizing Key Pathways and Processes
FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play
a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling
is implicated in the development of various cancers. FGFR TKIs work by blocking the ATP
binding site of the kinase domain, thereby inhibiting downstream signaling.
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Caption: Simplified FGFR signaling pathway and the inhibitory action of TKIs.

General Workflow for Evaluating TKI Safety in Clinical
Trials

The evaluation of the safety profile of a new TKI like fanregratinib follows a structured workflow
throughout its clinical development.
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Caption: General workflow for assessing the safety of a TKI from preclinical to post-marketing
phases.

Conclusion

The safety profile of fanregratinib, based on initial Phase Il data, appears consistent with the
known class effects of FGFR TKIs. The most common adverse events, such as diarrhea, dry
mouth, and hyperphosphatemia, are generally manageable. The incidence of Grade 3 or higher
events like neutropenia, nail toxicity, and palmar-plantar erythrodysesthesia is relatively low. As
more data from the ongoing and future studies of fanregratinib become available, a more
definitive comparison with other FGFR TKIs will be possible. Proactive management of these
characteristic adverse events is key to optimizing the therapeutic potential of this promising
class of targeted agents.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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